![molecular formula C14H15F3N2 B1451580 ((2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-YL)methyl)amine CAS No. 1177333-44-6](/img/structure/B1451580.png)

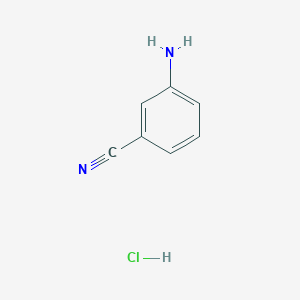

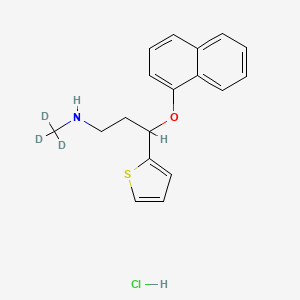

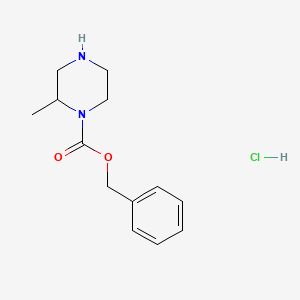

((2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-YL)methyl)amine

説明

The compound is a derivative of pyrrole, which is a heterocyclic aromatic organic compound . Pyrrole is widely known as a biologically active scaffold which possesses a diverse nature of activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .

Synthesis Analysis

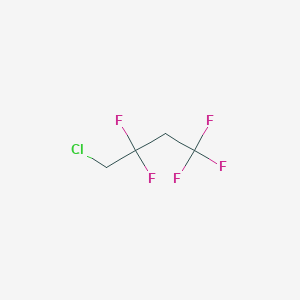

The Paal–Knorr reaction was performed to synthesize 3-(2,5-dimethyl-1 H-pyrrol-1-yl) benzonitrile by the condensation of 3-aminobenzonitrile with 2,5-hexanedione . An aldehyde group was then introduced at the 3-position on the pyrrole ring to obtain the 3-(3-formyl-2,5-dimethyl-1 H-pyrrol-1-yl) benzonitrile .

Molecular Structure Analysis

The molecular structure of the compound is derived from the pyrrole ring system, which is a five-membered aromatic ring with alternating double bonds and a nitrogen atom . The compound has a trifluoromethyl group attached to the phenyl ring, which can significantly alter the electronic properties of the molecule .

Chemical Reactions Analysis

The compound, being a derivative of pyrrole, can undergo various chemical reactions. For instance, the Paal–Knorr reaction was used in its synthesis . Other reactions could involve the trifluoromethyl group or the amine group, depending on the conditions and reagents used.

科学的研究の応用

Synthesis of Novel Compounds

Researchers have developed various methods to synthesize new chemical compounds utilizing pyrrole-based structures similar to the chemical . These methodologies involve different reactions to produce compounds with potential applications in pharmacology, material science, and as ligands in chemical reactions. For instance, the synthesis of new polydentate tweezers ligands of amido-amine type, which contain pyrrole, bipyrrole, and dipyrrolylmethane fragments, has been achieved through reactions involving derivatives of α-pyrrolecarboxylic acids with o-phenylenediamine (Boev & Ustynyuk, 2007). Additionally, novel 1H-1-pyrrolylcarboxamides with potential pharmacological interest have been synthesized, indicating the versatility of pyrrole-based compounds in drug development (Bijev, Prodanova, & Nankov, 2003).

Antimicrobial Applications

Some synthesized pyrrole derivatives have been evaluated for their antimicrobial properties, indicating their potential use in medical applications. A study on the synthesis of novel (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives as antimicrobial agents demonstrated the importance of heterocyclic rings in enhancing antibacterial and antifungal activity (Hublikar et al., 2019).

Material Science Applications

Research into novel fluorinated polyimides based on bis(ether amine) monomers similar in structure to the chemical of interest has led to the development of materials with exceptional solubility, low dielectric constants, and high thermal stability. These materials show promise for applications in advanced electronic and optical devices due to their outstanding properties (Chung, Tzu, & Hsiao, 2006).

Cancer Research

In the realm of cancer research, novel amide derivatives of pyrazole-containing compounds have been synthesized and evaluated for their antiproliferative activity against human breast cancer cell lines. This research highlights the potential of pyrrole-based compounds in designing new therapeutic agents for cancer treatment (Panneerselvam et al., 2022).

将来の方向性

作用機序

Target of Action

It is known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making indole derivatives valuable for treatment development .

Mode of Action

Indole derivatives, for instance, undergo electrophilic substitution due to excessive π-electrons delocalization . This allows them to interact readily with their targets, leading to various changes .

Biochemical Pathways

Indole derivatives, which share a similar structure, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that ((2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-YL)methyl)amine may affect a broad range of biochemical pathways.

Pharmacokinetics

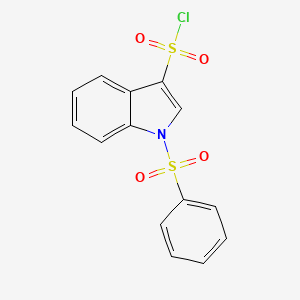

The trifluoromethyl group, which is part of the compound’s structure, is known to play an increasingly important role in pharmaceuticals . This suggests that the trifluoromethyl group may influence the compound’s ADME properties and, consequently, its bioavailability.

Result of Action

Indole derivatives, which share a similar structure, are known to have diverse biological activities . This suggests that ((2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-YL)methyl)amine may have a wide range of molecular and cellular effects.

Action Environment

It is known that the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This suggests that environmental factors may influence the action, efficacy, and stability of ((2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-YL)methyl)amine.

特性

IUPAC Name |

[2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F3N2/c1-9-6-11(8-18)10(2)19(9)13-5-3-4-12(7-13)14(15,16)17/h3-7H,8,18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVXKJWTVDVZXNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=CC=CC(=C2)C(F)(F)F)C)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

((2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-YL)methyl)amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(Phenethyloxy)methyl]piperidine hydrochloride](/img/structure/B1451506.png)

![[3-(1H-Pyrazol-1-YL)benzyl]amine dihydrochloride](/img/structure/B1451512.png)

![N-Methyl-1-(5-methyl-2-thienyl)-N-[(5-methyl-2-thienyl)methyl]methanamine hydrochloride](/img/structure/B1451517.png)